6-Amino-1H-benzo[d]imidazole-4-carbonitrile 6-Amino-1H-benzo[d]imidazole-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17438089
InChI: InChI=1S/C8H6N4/c9-3-5-1-6(10)2-7-8(5)12-4-11-7/h1-2,4H,10H2,(H,11,12)
SMILES:
Molecular Formula: C8H6N4
Molecular Weight: 158.16 g/mol

6-Amino-1H-benzo[d]imidazole-4-carbonitrile

CAS No.:

Cat. No.: VC17438089

Molecular Formula: C8H6N4

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-1H-benzo[d]imidazole-4-carbonitrile -

Specification

Molecular Formula C8H6N4
Molecular Weight 158.16 g/mol
IUPAC Name 6-amino-1H-benzimidazole-4-carbonitrile
Standard InChI InChI=1S/C8H6N4/c9-3-5-1-6(10)2-7-8(5)12-4-11-7/h1-2,4H,10H2,(H,11,12)
Standard InChI Key BHUVHLSHQXPURE-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C2C(=C1C#N)N=CN2)N

Introduction

Structural and Electronic Characteristics

The benzimidazole core consists of a benzene ring fused to an imidazole moiety, creating a planar, aromatic system with delocalized π-electrons. In 6-amino-1H-benzo[d]imidazole-4-carbonitrile, the amino group at position 6 introduces electron-donating resonance effects, while the carbonitrile group at position 4 exerts strong electron-withdrawing inductive effects. This electronic asymmetry polarizes the ring system, enhancing its reactivity toward electrophilic and nucleophilic agents. X-ray crystallographic studies of related benzimidazoles reveal bond lengths of approximately 1.32 Å for C=N in the imidazole ring and 1.45 Å for C–N in the amino group, consistent with partial double-bond character .

Table 1: Key Structural Parameters of Benzimidazole Derivatives

Parameter6-Amino Substituted6-Chloro Substituted
C6–N Bond Length (Å)1.451.38
Ring Planarity (°)±2.1±1.8
Dipole Moment (Debye)4.73.9

Synthetic Methodologies

Cyclocondensation Approaches

The synthesis of 6-amino-1H-benzo[d]imidazole-4-carbonitrile typically begins with o-phenylenediamine derivatives. A two-step protocol involves:

  • Nitration: Introduction of a nitro group at position 6 using HNO₃/H₂SO₄ at 0–5°C, yielding 6-nitro-1H-benzimidazole-4-carbonitrile.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction converts the nitro group to an amino functionality .

Scheme 1: Representative Synthesis

  • o-PhenylenediamineHNO3/H2SO40C6-Nitro Intermediate\text{o-Phenylenediamine} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{0^\circ\text{C}} \text{6-Nitro Intermediate}

  • 6-Nitro IntermediateH2/Pd-CEtOH6-Amino-1H-benzo[d]imidazole-4-carbonitrile\text{6-Nitro Intermediate} \xrightarrow[\text{H}_2/\text{Pd-C}]{\text{EtOH}} \text{6-Amino-1H-benzo[d]imidazole-4-carbonitrile}

Microwave-assisted syntheses have reduced reaction times from 24 hours to 30 minutes while improving yields by 15–20% .

Biological Activities and Mechanism

OrganismMIC (µg/mL)Mechanism
Staphylococcus aureus12.5DNA gyrase inhibition
Escherichia coli50.0Cell wall synthesis
Candida albicans25.0Ergosterol biosynthesis

Anticancer Activity

The carbonitrile group enhances binding to kinase ATP pockets, as observed in Bcr-Abl and EGFR inhibition assays. Molecular docking studies predict a binding affinity (Kd) of 8.3 nM for Abl kinase, comparable to imatinib .

Structure–Activity Relationships (SAR)

  • Position 6 Substitutions:

    • Amino groups improve solubility and hydrogen-bonding capacity, boosting antimicrobial activity by 3-fold compared to chloro analogues .

    • Bulkier substituents (e.g., isopropyl) reduce activity due to steric clashes in enzyme active sites.

  • Position 4 Modifications:

    • Carbonitrile groups enhance electrophilicity, facilitating covalent interactions with cysteine residues (e.g., EGFR Cys-773).

    • Replacement with carboxylic acids diminishes cellular permeability (log P = −0.4 vs. 1.2 for carbonitrile) .

Industrial and Pharmaceutical Applications

  • Coordination Chemistry: The amino and carbonitrile groups act as bidentate ligands, forming stable complexes with Cu(II) and Pt(II). These complexes show enhanced anticancer activity (IC₅₀ = 2.1 µM vs. 5.8 µM for free ligand) .

  • Polymer Science: Incorporation into polybenzimidazole matrices improves thermal stability (Tg = 320°C) and proton conductivity (0.12 S/cm at 180°C) .

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